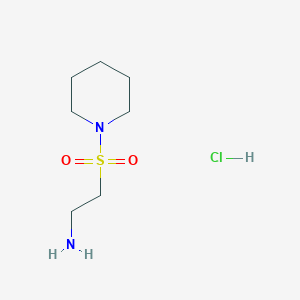

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

2-piperidin-1-ylsulfonylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c8-4-7-12(10,11)9-5-2-1-3-6-9;/h1-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWSZQAXXBXHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride typically involves the reaction of piperidine with ethanesulfonyl chloride under basic conditions to form the sulfonyl derivative. This intermediate is then reacted with ethanamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Primary or secondary amines.

Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

Chemistry

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride serves as a building block in the synthesis of complex organic molecules. Its sulfonyl group allows for various chemical transformations, including oxidation to sulfone derivatives and reduction to primary or secondary amines.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Sulfone derivatives | Hydrogen peroxide, potassium permanganate |

| Reduction | Primary/secondary amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Substituted ethanamines | Alkyl halides, acyl chlorides |

Biology

In biological research, this compound is investigated as a biochemical probe due to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This property makes it a candidate for studying enzyme activity and protein interactions.

Medicine

The compound has been explored for its therapeutic properties , particularly in anticancer research. Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.

Industry

In industrial applications, this compound is utilized in the development of novel materials and catalysts . Its unique chemical properties allow it to serve as an effective catalyst in organic reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may also interact with various receptors or enzymes, modulating their activity. These interactions can lead to the activation or inhibition of specific signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their distinct properties:

Structural and Functional Differences

Core Scaffold Variations: The target compound’s piperidine-sulfonyl group distinguishes it from indole-based analogs (e.g., 5-Methyltryptamine Hydrochloride) . Benzyl-indole derivatives (e.g., 151410-15-0) introduce aromatic bulk, enhancing lipophilicity and CNS penetration, whereas the piperidine-sulfonyl group balances hydrophilicity and rigidity .

Solubility and Bioavailability: Hydrochloride salts universally improve aqueous solubility.

Biological Interactions :

- Indole derivatives (e.g., Compound 1) interact with HSP90’s GLU527 and TYR604 residues via hydrogen bonds, while the piperidine-sulfonyl compound’s sulfonamide group may engage with lysine or arginine residues in other targets .

- Piperidine-sulfonyl analogs like {4-[(piperidine-1-sulfonyl)methyl]phenyl}methanamine demonstrate improved metabolic stability over indole-based compounds, which are prone to oxidative degradation .

Biological Activity

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride, also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its piperidine ring and sulfonamide functional group, which are known to influence various biological mechanisms.

- Chemical Formula : C7H17ClN2O2S

- Molecular Weight : 210.74 g/mol

- CAS Number : 42025-52-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in cell proliferation and neurotransmitter regulation.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. In particular, studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. In vitro experiments using SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound could mitigate neurotoxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease . The compound showed a significant reduction in cell death and promoted cell viability under oxidative stress conditions.

Study on Antimicrobial Activity

A study published in Acta highlighted the effectiveness of various sulfonamide compounds, including this compound, against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics .

| Compound | MIC (µg/mL) |

|---|---|

| 2-(Piperidine-1-sulfonyl)ethanamine HCl | 32 |

| Standard Antibiotic A | 16 |

| Standard Antibiotic B | 64 |

Neuroprotection Against Amyloid-Beta

In a neuroprotection study involving SH-SY5Y cells exposed to amyloid-beta (Aβ) peptides, the compound was shown to significantly enhance cell viability. The results indicated that pre-treatment with the compound reduced Aβ-induced cytotoxicity by approximately 40% at a concentration of 40 µM .

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Aβ Peptides Alone | 60 |

| Aβ + Compound (40 µM) | 84 |

Q & A

Q. What are the key synthetic routes for 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

- Sulfonylation Reaction: Piperidine is typically sulfonylated using sulfonyl chlorides (e.g., methanesulfonyl chloride) in anhydrous dichloromethane or THF under nitrogen. A tertiary amine base (e.g., triethylamine) is added to scavenge HCl .

- Ethylamine Functionalization: The ethanamine moiety can be introduced via nucleophilic substitution or reductive amination. For example, reacting the sulfonylated intermediate with bromoethylamine hydrochloride in the presence of K₂CO₃ in DMF at 60–80°C .

- Optimization: Monitor reaction progression via TLC (silica gel, eluent: 9:1 DCM/methanol) or HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water). Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and temperature (40–60°C) to minimize byproducts .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR (D₂O or DMSO-d₆) to verify piperidine ring protons (δ 1.4–2.8 ppm) and sulfonyl group signals (δ 3.1–3.5 ppm). Compare with PubChem or NIST reference spectra .

- Mass Spectrometry: High-resolution ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (expected m/z ~237.1 for C₇H₁₆N₂O₂S) and fragmentation patterns .

- HPLC Purity Analysis: Utilize a method adapted from pharmacopeial standards (e.g., sodium acetate buffer pH 4.6 with methanol gradient) to detect impurities ≥0.1% .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of synthetic pathways for this compound?

Methodological Answer:

- Reaction Pathway Prediction: Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model sulfonylation transition states and identify energy barriers. ICReDD’s reaction path search tools can narrow optimal conditions (e.g., solvent polarity, catalyst selection) .

- Solvent Effects: Use COSMO-RS simulations to predict solubility and reaction rates in solvents like DMF vs. THF. Adjust dielectric constant (ε) to stabilize intermediates .

- Machine Learning: Train models on reaction yield datasets (temperature, equivalents, solvent) to predict optimal parameters .

Q. How should researchers resolve contradictions in spectroscopic data during impurity profiling?

Methodological Answer:

- Multi-Technique Cross-Validation: Combine LC-MS (for molecular weight) with 2D NMR (e.g., HSQC, HMBC) to differentiate positional isomers or sulfonate esters. For example, an impurity at δ 3.7 ppm in ¹H NMR may indicate residual solvent vs. sulfonic acid adducts .

- Spiking Experiments: Introduce suspected impurities (e.g., unreacted piperidine) into the sample and compare retention times (HPLC) or spectral shifts (NMR) .

- Thermogravimetric Analysis (TGA): Detect hygroscopicity or solvate formation that may distort mass balance calculations .

Q. What experimental designs are recommended for studying the compound’s stability under varying conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC peak area changes .

- Buffer Compatibility: Test solubility and stability in pH 1–9 buffers (e.g., HCl/NaOH-adjusted PBS). Use UV-Vis spectroscopy (λ = 210–280 nm) to track absorbance shifts indicative of decomposition .

- Long-Term Storage: Store samples at -20°C, 4°C, and 25°C. Periodically analyze for recrystallization or deliquescence using polarized light microscopy .

Q. How can reactor design principles improve scalability of the synthesis?

Methodological Answer:

- Batch vs. Flow Chemistry: For exothermic sulfonylation, use a continuous flow reactor with cooling jackets to maintain temperature (±2°C). Residence time optimization (10–30 min) reduces side reactions .

- Mixing Efficiency: Computational fluid dynamics (CFD) simulations to optimize impeller design in stirred-tank reactors, ensuring uniform dispersion of sulfonyl chloride .

- In-Line Analytics: Implement PAT tools (e.g., FTIR probes) for real-time monitoring of reaction completion, reducing offline sampling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.